molecular formula C11H11ClN2OS B2876038 11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one CAS No. 851175-82-1

11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one

Cat. No.: B2876038
CAS No.: 851175-82-1
M. Wt: 254.73
InChI Key: LPIZOCZYLLJORX-UHFFFAOYSA-N
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Description

11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7400,2,7]trideca-2(7),9,11-trien-13-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one typically involves multi-step organic reactions. One common method involves the chloromethylation of a precursor compound under controlled conditions. The reaction conditions often include the use of a chloromethylating agent such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(Chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one is unique due to its specific combination of a chloromethyl group and a thia-diazatricyclic core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-6-7-5-10(15)14-8-3-1-2-4-9(8)16-11(14)13-7/h5H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIZOCZYLLJORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=O)C=C(N=C3S2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851175-82-1
Record name 11-(chloromethyl)-8-thia-1,10-diazatricyclo[7.4.0.0,2,7]trideca-2(7),9,11-trien-13-one
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